![molecular formula C13H23N3O2S B2647363 Tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate CAS No. 2445750-41-2](/img/structure/B2647363.png)
Tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate
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Overview
Description
Synthesis Analysis
The synthesis of tert-butyl carbamate compounds involves various chemical reactions. For instance, the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) has been investigated . It’s also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Molecular Structure Analysis
The molecular structure of tert-butyl carbamate compounds includes an amino group and an ester group. These two groups have different electronegativities, making the molecule polar. This polarity allows the compound to dissolve easily in polar solvents .Chemical Reactions Analysis
Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It’s also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis
Tert-butyl carbamate is a solid compound with a melting point of 105-108 °C . It has a molecular weight of 117.15 . The compound is polar due to the presence of an amino group and an ester group .Scientific Research Applications
Synthesis and Chemical Properties
A comprehensive study on the synthesis of spirocyclopropanated analogues of Imidacloprid and Thiacloprid illustrates the utility of tert-butyl carbamate derivatives in creating insecticidal compounds. The research demonstrates a key synthetic pathway involving the cocyclization of a (1-aminocyclopropyl)methyl derivative, showcasing the compound's role in the synthesis of biologically active molecules (Brackmann et al., 2005).
In another study, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an important intermediate for several biologically active compounds, was optimized. This work highlights a rapid synthetic method, underscoring the compound's significance in pharmaceutical chemistry (Zhao et al., 2017).
Applications in Material Science and Pharmaceuticals
A study on α-alkyl-α-aminosilanes explored the metalation and alkylation between silicon and nitrogen, utilizing tert-butyl carbamate derivatives. This research provides insight into the development of α-functionalized α-amino silanes, showcasing the compound's potential in material science applications (Sieburth et al., 1996).
Additionally, the synthesis of N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles highlights the insecticidal activity of these compounds, emphasizing the role of tert-butyl carbamate derivatives in developing environmentally benign pest regulators. This study indicates the potential for novel pesticide development (Wang et al., 2011).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2S/c1-12(2,3)9(8-7-19-10(14)15-8)16-11(17)18-13(4,5)6/h7,9H,1-6H3,(H2,14,15)(H,16,17)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBSYBVZZWZMML-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CSC(=N1)N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C1=CSC(=N1)N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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